3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione
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Overview
Description
3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a pyrrolidine-2,5-dione core. Its unique structure makes it a subject of interest in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common method includes the reaction of 4-morpholinophenylamine with phenethylpyrrolidine-2,5-dione under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: A related compound with similar structural features and biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core that exhibit similar biological activities, particularly in anticancer research.
Uniqueness
3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione stands out due to its unique combination of a morpholine ring, phenyl group, and pyrrolidine-2,5-dione core. This unique structure contributes to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21-16-20(22(27)25(21)11-10-17-4-2-1-3-5-17)23-18-6-8-19(9-7-18)24-12-14-28-15-13-24/h1-9,20,23H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUSYHXVFLUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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